molecular formula C15H16N2O2 B14904524 2-(2-(Piperidin-4-ylidene)ethyl)isoindoline-1,3-dione

2-(2-(Piperidin-4-ylidene)ethyl)isoindoline-1,3-dione

Cat. No.: B14904524
M. Wt: 256.30 g/mol
InChI Key: PWBOAIMYOHQQOT-UHFFFAOYSA-N
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Description

2-(2-(Piperidin-4-ylidene)ethyl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and a piperidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Piperidin-4-ylidene)ethyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . Transition-metal-catalyzed reactions and organocatalytic methods have also been employed to construct these complex heterocyclic structures .

Industrial Production Methods

Industrial production methods for this compound often utilize solventless conditions to enhance the efficiency and sustainability of the synthesis process. These methods involve simple heating and relatively quick reactions, followed by purification techniques that adhere to green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Piperidin-4-ylidene)ethyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include furfural, dimethylhydrazine, and maleimides . Reaction conditions often involve heating and the use of catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can produce a variety of substituted isoindoline-1,3-dione compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindoline-1,3-dione derivatives, such as:

Uniqueness

2-(2-(Piperidin-4-ylidene)ethyl)isoindoline-1,3-dione is unique due to its specific structural features and diverse reactivity.

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

2-(2-piperidin-4-ylideneethyl)isoindole-1,3-dione

InChI

InChI=1S/C15H16N2O2/c18-14-12-3-1-2-4-13(12)15(19)17(14)10-7-11-5-8-16-9-6-11/h1-4,7,16H,5-6,8-10H2

InChI Key

PWBOAIMYOHQQOT-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1=CCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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